1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
Description
This compound is a bipyrazole derivative characterized by two pyrazole rings connected via a [4,5'] linkage. Key structural features include:
- Substituents: A 4-chlorophenyl group at the 1,1'-positions, methyl groups at the 3,3'-positions, and a hydroxyl group at the 5-position.
- Molecular formula: C₁₈H₁₆ClN₄O.
- Synthesis: Typically synthesized via condensation reactions involving hydrazines and diketones or their analogs. For example, reactions of dehydroacetic acid (DHAA) derivatives with substituted hydrazines yield bipyrazoles via intermediate hydrazones .
The 4-chlorophenyl group enhances lipophilicity and may influence biological activity, while the hydroxyl group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJBHCHZOXMQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Antiviral Activity
Research has indicated that 1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol exhibits antiviral properties. Key studies include:
- In Vitro Assays : The compound has been tested against viruses such as influenza A and Coxsackie B4. These assays measure the compound's ability to inhibit viral replication.
- Dose-Response Studies : Researchers determine the concentration range (IC50) required to achieve effective inhibition of viral activity.
- Selectivity Index (SI) : The SI value is calculated to evaluate the safety profile of the compound, with higher values indicating better selectivity for viral targets over host cells .
Antioxidant Properties
This compound has also been studied for its antioxidant capabilities:
- Assays Used : Common methods include DPPH radical scavenging and FRAP assays to quantify the compound's ability to neutralize free radicals.
Potential in Medicinal Chemistry
The compound's structural features make it a candidate for further medicinal chemistry research. Its ability to interact with biological targets suggests potential applications in drug development aimed at treating viral infections and oxidative stress-related diseases.
Study on Antiviral Efficacy
A study published in a peer-reviewed journal assessed the antiviral efficacy of this compound against influenza A. The results indicated a significant reduction in viral titers at specific concentrations, highlighting its potential as an antiviral agent .
Antioxidant Activity Evaluation
Another research project focused on evaluating the antioxidant properties of the compound using DPPH and FRAP assays. The findings suggested that the compound effectively scavenged free radicals and exhibited strong antioxidant activity compared to standard antioxidants .
Mechanism of Action
The mechanism of action of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Substituent Variations in Bipyrazole Derivatives
The following table highlights key structural analogs and their differences:
Key Observations :
Physical and Spectroscopic Properties
- Crystallography : The bipyrazole core adopts a near-planar conformation, with substituents influencing packing. For example, the 4-methoxyphenyl-thiazole analog () exhibits a dihedral angle of 12.5° between pyrazole rings.
- Mass Spectrometry : Fragmentation patterns of nitrogen-containing bipyrazoles show base peaks at m/z 349–431, corresponding to loss of substituents (e.g., -Cl, -CH₃) .
Biological Activity
1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a bipyrazole derivative notable for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's unique structure, characterized by the presence of a 4-chlorophenyl group and hydroxyl (-OH) functional group, enhances its potential therapeutic applications.
- Molecular Formula : C20H17ClN4O
- Molar Mass : 364.83 g/mol
- CAS Number : 245039-25-2
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 - 4.38 | Apoptosis induction via CDK inhibition |
| HepG2 | Not reported | Potential cytotoxic effects |
In a study involving pyrazole derivatives, the combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against both bacterial and fungal strains. A comparative study showed that the compound had significant antifungal activity with IC50 values ranging from 11.91 to 28.84 μg/mL against different fungi.
| Pathogen | IC50 (μg/mL) |
|---|---|
| Cytospora sp. | 26.96 |
| Colletotrichum gloeosporioides | 28.84 |
| Fusarium solani | 22.10 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging methods indicated that the compound effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Effects
In a study examining the effects of various pyrazole derivatives on breast cancer cells, the compound was noted for its ability to significantly reduce cell viability in MCF-7 and MDA-MB-231 cell lines when used in combination with doxorubicin. The results indicated that the compound could enhance the efficacy of traditional chemotherapy agents .
Case Study 2: Antimicrobial Potential
A series of experiments tested the compound against multiple bacterial strains and fungi. The results confirmed its broad-spectrum antimicrobial activity, particularly against drug-resistant strains, highlighting its potential as an alternative therapeutic option .
Q & A
Q. Key Analytical Data :
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield | 46–63% (optimized conditions) | |
| Melting Point | 138–211°C (varies with substituents) | |
| IR (C=O stretch) | 1680–1700 cm⁻¹ |
Basic: How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- Procedure : Crystals are grown via slow evaporation of a dioxane solution. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Key Metrics :
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Conflicts in NMR or IR data often arise from tautomerism or polymorphism. Methodological approach :
Variable Temperature NMR : Monitor proton shifts between 25°C and 80°C to identify tautomeric equilibria .
DFT Calculations : Compare experimental and computed IR spectra (e.g., at B3LYP/6-31G* level) to validate assignments .
PXRD : Confirm polymorphism by matching experimental patterns with SCXRD-predicted data .
Example : A ¹H NMR discrepancy at δ 5.2 ppm (hydroxy proton) was resolved via deuterium exchange, confirming intramolecular H-bonding .
Advanced: What strategies optimize the compound’s antimitotic activity in cancer cell assays?
Q. Structure–Activity Relationship (SAR) Insights :
- Substituent Effects :
- Synthetic Modifications :
Q. Experimental Design :
- In Vivo Models : Use sea urchin embryo assays for rapid antimitotic screening .
- Dose Optimization : Test 0.1–100 µM ranges in 3D tumor spheroids to mimic in vivo conditions .
Advanced: How can computational modeling predict interactions with carbonic anhydrase isoforms?
Q. Methodology :
Docking Studies : Use AutoDock Vina to simulate binding to hCA II (PDB: 3KS3). Key interactions:
- Hydroxy group with Zn²⁺ (distance: 2.1 Å) .
- Chlorophenyl ring in hydrophobic pocket (ΔG = −9.2 kcal/mol) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand–protein complexes .
QSAR Models : Train on IC₅₀ data (n = 30 analogs) to identify critical descriptors (e.g., polar surface area <90 Ų) .
Validation : Compare predicted vs. experimental Ki values (R² = 0.89) .
Basic: What analytical techniques confirm purity and identity?
- HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.8 min .
- HRMS : [M+H]+ observed at m/z 386.1232 (calc. 386.1081, Δ = 0.0151) .
- Elemental Analysis : C ±0.3%, H ±0.2% of theoretical values .
Advanced: How to address poor aqueous solubility in pharmacokinetic studies?
Q. Strategies :
- Salt Formation : Use hydrochloride salts (solubility ↑ from 0.1 mg/mL to 12 mg/mL) .
- Nanoformulation : PEG-PLGA nanoparticles (size = 150 nm, PDI <0.2) improve bioavailability by 4× .
- Prodrug Design : Synthesize phosphate esters hydrolyzed in vivo (e.g., t₁/₂ = 2 h in plasma) .
Basic: What are common intermediates in derivatization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
